Methyl 1-methyl-1H-indole-2-carboxylate
Overview
Description
Methyl 1-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with the molecular formula C11H11NO2, is a derivative of indole, which is known for its aromatic properties and biological activities .
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can have diverse molecular and cellular effects .
Action Environment
Like other chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have provided insights into the compound’s temporal effects, including its impact on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can affect overall cellular metabolism, highlighting its potential as a modulator of metabolic processes. Detailed studies on the compound’s metabolic interactions provide insights into its biochemical activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the methylation of 1-hydroxyindole-3-carboxylate using methyl iodide (MeI) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) . The reaction typically occurs in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, carboxylic acids, alcohols, and amines .
Scientific Research Applications
Methyl 1-methyl-1H-indole-2-carboxylate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl indole-2-carboxylate: Similar structure but lacks the additional methyl group at the 1-position.
1-Methylindole-3-carboxylate: Similar but with the carboxylate group at the 3-position.
Indole-2-carboxylic acid: Similar but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 1-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . The presence of the methyl group at the 1-position can enhance its stability and modify its interaction with biological targets .
Properties
IUPAC Name |
methyl 1-methylindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)7-10(12)11(13)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHJJMYCHVPFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293165 | |
Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37493-34-8 | |
Record name | Methyl 1-methylindole-2-carboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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